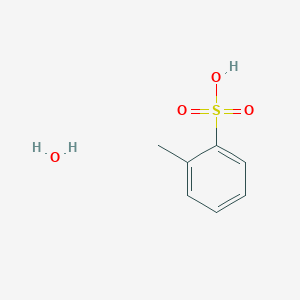
2-甲基苯磺酸水合物
概述
描述
科学研究应用
2-Methylbenzenesulfonic acid hydrate has several scientific research applications, including:
Chemistry: It is used as a catalyst in organic synthesis, particularly in acetalization, esterification, and transesterification reactions.
Biology: Research suggests it can bind to the Epidermal Growth Factor Receptor (EGFR), a protein implicated in some cancers, and inhibit its activity.
Medicine: Preliminary investigations indicate its potential as a drug target for metabolic disorders like obesity and type II diabetes mellitus.
Industry: It is used in the production of detergents, dyes, and pharmaceuticals due to its strong acidic properties.
安全和危害
准备方法
Synthetic Routes and Reaction Conditions
2-Methylbenzenesulfonic acid hydrate is typically synthesized by the sulfonation of toluene (methylbenzene) using concentrated sulfuric acid as the sulfonating agent. The reaction involves the electrophilic aromatic substitution of the methyl group on the benzene ring, resulting in the formation of the sulfonic acid group.
Industrial Production Methods
On an industrial scale, the production of 2-Methylbenzenesulfonic acid hydrate follows a similar sulfonation process. The reaction is carried out in large reactors where toluene is mixed with concentrated sulfuric acid under controlled temperature and pressure conditions to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
2-Methylbenzenesulfonic acid hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonic acid group acts as a leaving group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while substitution reactions can produce various substituted aromatic compounds .
作用机制
The mechanism of action of 2-Methylbenzenesulfonic acid hydrate involves its strong acidic nature, which allows it to act as a catalyst in various chemical reactions. It can donate protons to facilitate the formation of reaction intermediates, thereby accelerating the reaction rate. In biological systems, its interaction with molecular targets like the Epidermal Growth Factor Receptor involves hydrogen bonding with specific amino acid residues, leading to inhibition of receptor activity.
相似化合物的比较
Similar Compounds
Benzenesulfonic acid: Similar in structure but lacks the methyl group.
p-Toluenesulfonic acid: Similar but with the sulfonic acid group in the para position relative to the methyl group.
Sulfanilic acid: Contains an amino group instead of a methyl group.
Uniqueness
2-Methylbenzenesulfonic acid hydrate is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of the methyl group in the ortho position relative to the sulfonic acid group provides distinct steric and electronic effects, making it a valuable reagent in organic synthesis and research .
属性
IUPAC Name |
2-methylbenzenesulfonic acid;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.H2O/c1-6-4-2-3-5-7(6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJOEUSYAMPBAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzene-1-sulfonamide](/img/structure/B2661343.png)
![1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2661344.png)
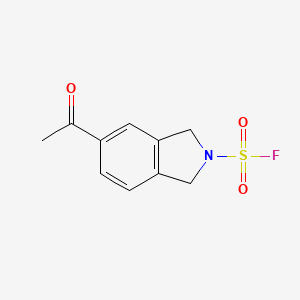

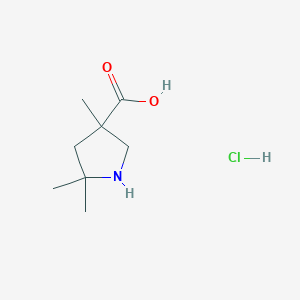
![4-Cyclopropyl-5-fluoro-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2661355.png)
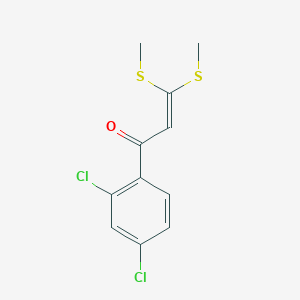
![4-chloro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzene-1-sulfonamide](/img/structure/B2661359.png)
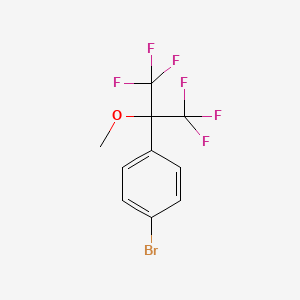
![[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]amino 4-fluorobenzene-1-sulfonate](/img/structure/B2661362.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[(2E)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2661363.png)
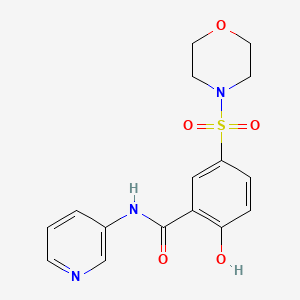
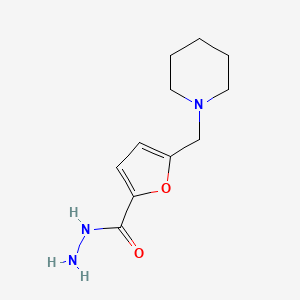
![3,3-Dimethyl-1-[4-(1,2-oxazol-5-yl)phenyl]azetidin-2-one](/img/structure/B2661366.png)
